molecular formula C11H16ClNO3 B15319383 Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride

Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride

Cat. No.: B15319383
M. Wt: 245.70 g/mol
InChI Key: AFLQDIBZHHGOIL-UHFFFAOYSA-N
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Description

Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7026 . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a furan ring, a five-membered aromatic ring with one oxygen atom. The combination of these rings in the structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride involves several steps, typically starting with the preparation of the piperidine and furan rings separately, followed by their combination under specific reaction conditions. Industrial production methods often employ catalytic hydrogenation, cycloaddition, and annulation reactions to achieve high yields and purity .

Chemical Reactions Analysis

Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted piperidine and furan derivatives .

Mechanism of Action

The mechanism of action of Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the furan ring can participate in redox reactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride can be compared with other similar compounds, such as Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . While both compounds contain a furan ring, the presence of different substituents on the ring can significantly alter their chemical and biological properties. For example, the fluorinated derivative has shown potential as an antimycobacterial agent, whereas the piperidine-containing compound has broader applications in drug discovery . This highlights the uniqueness of this compound in terms of its versatility and range of applications.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 5-piperidin-4-ylfuran-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8;/h2-3,8,12H,4-7H2,1H3;1H

InChI Key

AFLQDIBZHHGOIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2CCNCC2.Cl

Origin of Product

United States

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